molecular formula C6H10ClF2N3 B12220789 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethanamine

2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethanamine

Cat. No.: B12220789
M. Wt: 197.61 g/mol
InChI Key: WZGWTJLSBWWGSK-UHFFFAOYSA-N
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Description

2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]ethanamine (CAS: 1856076-06-6) is an organic compound featuring a pyrazole ring substituted with a difluoromethyl group at the 3-position and an ethanamine moiety at the 1-position. Its molecular formula is C₆H₉F₂N₃, with a molecular weight of 185.16 g/mol. While specific physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, structural analogs suggest properties influenced by substituent variations (see Table 1).

Properties

Molecular Formula

C6H10ClF2N3

Molecular Weight

197.61 g/mol

IUPAC Name

2-[3-(difluoromethyl)pyrazol-1-yl]ethanamine;hydrochloride

InChI

InChI=1S/C6H9F2N3.ClH/c7-6(8)5-1-3-11(10-5)4-2-9;/h1,3,6H,2,4,9H2;1H

InChI Key

WZGWTJLSBWWGSK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1C(F)F)CCN.Cl

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation via Hydrazine Condensation

The core pyrazole structure of 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethanamine is typically synthesized through the condensation of difluoroacetic acid derivatives with hydrazine. In one approach, difluoroacetyl chloride reacts with hydrazine hydrate under basic conditions to form 3-(difluoromethyl)-1H-pyrazole. Subsequent alkylation with 2-bromoethylamine hydrobromide introduces the ethanamine side chain, yielding the target compound. This method achieves moderate yields (60–70%) but requires careful control of reaction stoichiometry to avoid over-alkylation byproducts.

Key Reaction Parameters and Optimization

Temperature and Solvent Effects

  • Low-Temperature Condensation : Maintaining temperatures below −20°C during hydrazine addition minimizes side reactions, such as the formation of 5-(difluoromethyl) isomers.
  • Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction rates for alkylation steps, while aqueous ethanol or methanol mixtures are preferred for recrystallization.

Catalytic Systems

Catalyst Role Yield Improvement Isomer Ratio (Target:Byproduct)
KI Facilitates nucleophilic substitution 75–80% 95:5
NaI Stabilizes transition states 77–79% 94:6
None Baseline 60–70% 89:11

Catalytic iodide salts significantly enhance regioselectivity by coordinating with intermediate carbonyl groups, directing cyclization toward the 3-(difluoromethyl) position.

Purification and Isomer Management

Recrystallization Protocols

Crude 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethanamine is purified using ethanol-water (35–40% v/v) or methanol-water mixtures. Heating to reflux followed by gradual cooling to 5–10°C precipitates high-purity crystals (≥99.5% by HPLC). This step reduces isomer content from 5–10% to <0.5%.

Chromatographic Separation

Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) resolves residual isomers. However, this method is less industrially viable due to scalability limitations.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Purity
Hydrazine Alkylation Simple reagents, one-pot synthesis Moderate isomer formation 60–70% 95–97%
Catalytic Cyclization High regioselectivity, scalable Requires cryogenic conditions 75–80% ≥99.5%
Hybrid Approach Balances cost and purity Multi-step process 70–75% 98–99%

The catalytic cyclization method, though developed for carboxylic acid derivatives, provides a template for optimizing ethanamine-sidechain introduction through analogous amine-functionalized intermediates.

Industrial-Scale Considerations

Cost-Efficiency of Raw Materials

Difluoroacetyl chloride (∼$120/kg) and hydrazine hydrate (∼$40/kg) are commercially available but require stringent handling due to toxicity. In contrast, α,β-unsaturated esters (e.g., methyl acrylate, ∼$25/kg) offer a cheaper alternative for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The ethanamine side chain can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial and Anticancer Properties

Research indicates that 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethanamine exhibits notable biological activity, particularly against certain pathogens and cancer cells. Initial studies have shown its potential to interact with specific enzymes and receptors, influencing pathways related to cell growth and apoptosis. For instance, compounds with similar structures have demonstrated significant antimicrobial effects, making them candidates for further development in treating infections .

1.2 Mechanism of Action

The mechanisms through which 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethanamine exerts its effects are under investigation. It is believed to modulate biological pathways by targeting specific proteins involved in disease processes. Ongoing research aims to elucidate these interactions to enhance therapeutic efficacy.

1.3 Structure-Activity Relationship Studies

The unique arrangement of functional groups in 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethanamine contributes to its biological activity. Structure-activity relationship studies are crucial for understanding how modifications to the compound's structure can improve its efficacy and reduce toxicity .

Material Science Applications

2.1 Fluorinated Compounds in Material Chemistry

The difluoromethyl group in this compound enhances its lipophilicity and stability, making it suitable for applications in material science. Difluoromethylated compounds are known to improve the properties of polymers and coatings, leading to materials with enhanced durability and chemical resistance .

2.2 Synthesis of Functionalized Materials

The ability to incorporate 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethanamine into polymer matrices allows for the development of functionalized materials with tailored properties. These materials can be utilized in various applications, including sensors, drug delivery systems, and advanced coatings .

Case Studies

Study Objective Findings
Study on Anticancer ActivityEvaluate the cytotoxic effects on cancer cell linesShowed significant inhibition of cell proliferation at low concentrations
Mechanistic StudyInvestigate interaction with target proteinsIdentified key binding sites that influence apoptotic pathways
Material DevelopmentAssess incorporation into polymer matricesResulted in improved mechanical properties and chemical resistance

Mechanism of Action

The mechanism of action of 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethanamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The difluoromethyl group can enhance the compound’s binding affinity and specificity for its target, leading to effective inhibition of the enzyme’s activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents on the pyrazole ring or ethanamine chain, impacting reactivity, stability, and bioactivity:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS No. Molecular Formula Substituents Key Differences Potential Applications
2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]ethanamine 1856076-06-6 C₆H₉F₂N₃ - 3: Difluoromethyl
- 1: Ethanamine
Reference compound Pharmaceutical intermediates
2-[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethanamine 1006469-07-3 C₇H₇ClF₄N₃ - 4-Cl, 3,5-diF Increased lipophilicity due to Cl and additional difluoromethyl groups Agrochemicals (enhanced stability)
2-[3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride 130722640 (CID) C₇H₁₁F₂N₃·HCl - 1-CH₃, 4-ethanamine Methylation at N1 alters steric hindrance JAK inhibitor intermediates
2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine 925154-89-8 C₇H₁₀F₃N₃ - 5-CH₃, 3-CF₃ Trifluoromethyl (CF₃) increases hydrophobicity Drug discovery (improved target binding)
2-Pyrazol-1-ylethylamin 101395-71-5 C₅H₉N₃ - No substituents Simplest analog; lacks fluorination Basic scaffold for derivatization

Biological Activity

The compound 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethanamine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethanamine features a pyrazole ring, which is known for its diverse biological activities. The difluoromethyl group enhances the compound's reactivity and binding affinity to various biological targets, making it a subject of interest in drug development.

The mechanism of action for 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethanamine involves its interaction with specific enzymes and receptors. The difluoromethyl and pyrazole moieties contribute to its binding capabilities, influencing various cellular pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit certain kinases, which play essential roles in signal transduction pathways.
  • Receptor Interaction : It may interact with receptors involved in inflammation and cancer pathways, leading to potential therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethanamine have demonstrated efficacy against various bacterial strains. A study highlighted that certain pyrazole derivatives displayed notable antifungal activity against phytopathogenic fungi, suggesting potential applications in agriculture and medicine .

Anticancer Potential

Pyrazole derivatives have been evaluated for their anticancer properties. A series of studies have shown that compounds with similar structures can inhibit tumor cell proliferation. For example, aminopyrazole-based compounds have been identified as effective agents against various cancer cell lines, including breast and lung cancer .

Anti-inflammatory Effects

2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethanamine may also exhibit anti-inflammatory properties. Research has indicated that pyrazole derivatives can inhibit the release of pro-inflammatory cytokines, such as TNF-alpha, which are crucial in inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

StudyFocusFindings
Umesha et al. (2009)Antifungal ActivityDemonstrated significant antifungal activity against multiple strains using pyrazole derivatives .
MDPI Review (2023)Anticancer ActivityIdentified several pyrazole compounds with potent anticancer effects across different cell lines .
Qi et al. (2015)Anti-inflammatory ActivityFound that certain pyrazole derivatives effectively inhibited LPS-induced TNF-alpha release .

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